5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide
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Overview
Description
5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and its role in various chemical reactions .
Mechanism of Action
Target of Action
Similar compounds such as 4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine have been shown to targetBiotin Carboxylase in Escherichia coli .
Mode of Action
It’s worth noting that 2-aminothiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial effects . These activities suggest that the compound may interact with its targets to inhibit their function, leading to the observed biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with 2-aminothiazole derivatives , it is likely that multiple pathways are affected.
Pharmacokinetics
The molecular weight of a similar compound, 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2h-indol-2-one, is reported to be 23127 , which may influence its pharmacokinetic properties.
Result of Action
The broad range of biological activities associated with 2-aminothiazole derivatives suggests that the compound may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
The 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide compound is known to interact with various enzymes, proteins, and other biomolecules . The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This makes the compound highly reactive, allowing it to participate in various biochemical reactions .
Cellular Effects
These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The thiazole ring is known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with 2-amino-1,3-thiazole-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1,3-thiazole-4-carboxylic acid
- 5-(2-amino-1,3-thiazol-4-yl)-1,3,4-oxadiazole-2-thiol
- 2-(4-chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide is unique due to its specific combination of a thiazole ring and a benzamide moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
328071-16-5 |
---|---|
Molecular Formula |
C10H9N3O2S |
Molecular Weight |
235.3 |
Purity |
95 |
Origin of Product |
United States |
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